Depropylamino Chloro Propafenone

Description

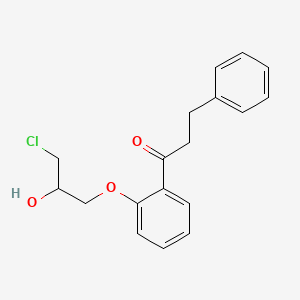

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNQYFAIUPNYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165279-79-8 | |

| Record name | Depropylamino chloro propafenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165279798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEPROPYLAMINO CHLORO PROPAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98EG35Z18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Structure Elucidation of Depropylamino Chloro Propafenone

Abstract

The structural integrity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities that arise during synthesis or degradation can introduce significant risks. This guide provides an in-depth, technically-focused methodology for the structural elucidation of a potential Propafenone impurity, hypothetically named "Depropylamino Chloro Propafenone." As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, causality-driven narrative that mirrors the scientific process itself. We will move from hypothesis generation based on synthetic pathways to the systematic application of advanced analytical techniques—including High-Resolution Mass Spectrometry (HRMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, ensuring that the data generated from one technique corroborates and refines the hypotheses derived from another, culminating in an unambiguous structural confirmation.

Introduction: The Imperative of Impurity Profiling

Propafenone is a Class 1C anti-arrhythmic agent widely used in the management of cardiac arrhythmias.[1][2] Its mechanism involves slowing the influx of sodium ions into cardiac muscle cells, thereby decreasing cellular excitability.[2] The synthesis and storage of any API can lead to the formation of impurities, which are undesired chemical substances that provide no therapeutic benefit and can potentially pose safety risks.[3]

Regulatory bodies, through guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2), mandate the identification and characterization of impurities present at levels of 0.10% or higher.[3][4][5] This process, known as impurity profiling, is a critical component of drug development and manufacturing, ensuring the quality and safety of the final drug product.[6] This guide focuses on a systematic approach to elucidating the structure of a hypothetical but plausible process-related impurity of Propafenone, which we will term "this compound."

The Genesis of an Impurity: A Mechanistic Hypothesis

To elucidate the structure of an unknown, we must first propose a logical origin. The synthesis of Propafenone Hydrochloride often starts from 2'-hydroxy-3-phenylpropiophenone (also known as Propafenone EP Impurity A).[7][8] This starting material is reacted with an epoxide, such as epichlorohydrin, in the presence of a base, followed by amination with n-propylamine.[7][9]

A plausible side reaction could involve the starting material, 2'-hydroxy-3-phenylpropiophenone, reacting with epichlorohydrin, but the subsequent nucleophilic substitution with n-propylamine failing to proceed to completion or an alternative reaction occurring. If a chlorine atom from the epichlorohydrin starting material is incorporated, we can hypothesize the structure of "this compound."

-

Parent Drug: Propafenone

-

IUPAC Name: 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one[1]

-

Molecular Formula: C21H27NO3

-

-

Hypothesized Impurity: "this compound"

-

Proposed Structure: 1-(2-(2-hydroxy-3-chloropropoxy)phenyl)-3-phenylpropan-1-one. This structure results from the reaction with epichlorohydrin without the final amination step.

-

Proposed Molecular Formula: C18H19ClO3

-

This hypothesis forms the foundation of our analytical strategy. Each subsequent experiment is designed to either confirm or refute this proposed structure.

The Analytical Workflow: A Multi-Pronged Strategy

The structural elucidation of an unknown compound is never reliant on a single technique. Instead, it requires the integration of data from multiple orthogonal methods. Our strategy employs a synergistic workflow designed for maximum confidence in the final assignment.

Sources

- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propafenone - Wikipedia [en.wikipedia.org]

- 3. jpionline.org [jpionline.org]

- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. rroij.com [rroij.com]

- 7. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]

- 8. veeprho.com [veeprho.com]

- 9. Propafenone Hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Propafenone Impurity E

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Propafenone is a class 1c antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1] As with any active pharmaceutical ingredient (API), the purity of Propafenone is paramount to its safety and efficacy. During the synthesis and storage of Propafenone, various related substances and degradation products can emerge as impurities.[2] The identification, quantification, and control of these impurities are mandated by regulatory bodies worldwide to ensure the quality of the final drug product. This guide provides a comprehensive technical overview of Propafenone Impurity E, a known process-related impurity and potential degradation product of Propafenone.

Propafenone Impurity E, also known by its pharmacopoeial synonym Propafenone BP Impurity E, is a critical substance to monitor in the quality control of Propafenone. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods for its detection and quantification, as well as for understanding its potential impact on the stability and safety of Propafenone drug products.

Physicochemical Characteristics of Propafenone Impurity E

Propafenone Impurity E is chemically identified as 1-[2-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one.[3][4] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 1-[2-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one | [3][4] |

| Synonyms | Propafenone BP Impurity E, Despropylamino Chloro Propafenone | |

| CAS Number | 165279-79-8 | [3][4][5][6] |

| Molecular Formula | C₁₈H₁₉ClO₃ | [4][6] |

| Molecular Weight | 318.8 g/mol | [4][5][6] |

| Appearance | White to off-white solid (typical for related compounds) | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | Inferred |

| Storage | Typically stored at 2-8°C or -20°C for long-term stability. | [2][4] |

Formation and Synthesis

Propafenone Impurity E can be formed as a byproduct during the synthesis of Propafenone or as a degradation product.[2] Forced degradation studies of Propafenone have shown its susceptibility to degradation under oxidative and thermal stress, which can lead to the formation of various impurities.[7][8]

The synthesis of Propafenone typically involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin, followed by the opening of the resulting epoxide ring with n-propylamine. Propafenone Impurity E can arise from an incomplete reaction or a side reaction where the epoxide ring is opened by a chloride ion instead of n-propylamine, particularly under acidic conditions.

Caption: Potential synthetic pathway leading to the formation of Propafenone Impurity E.

Analytical Characterization

The primary analytical technique for the identification and quantification of Propafenone Impurity E is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[2][8] Stability-indicating HPLC methods are crucial for separating Propafenone from its impurities, including Impurity E.

High-Performance Liquid Chromatography (HPLC) Method

A robust, stability-indicating HPLC method is essential for the accurate quantification of Propafenone Impurity E. While a specific validated method for this impurity is not publicly available, a general approach based on methods for Propafenone and its degradation products can be outlined.

Experimental Protocol: HPLC Analysis of Propafenone and its Impurities

-

Instrumentation: A standard HPLC system equipped with a UV detector or a PDA detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

-

Mobile Phase A: A buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a controlled pH).

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Propafenone and Impurity E have significant absorbance, often around 210 nm or 254 nm.[9]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[9]

-

Sample Preparation:

-

Accurately weigh and dissolve the Propafenone sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Filter the sample through a 0.45 µm filter before injection.

-

Causality Behind Experimental Choices:

-

C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the relatively non-polar Propafenone and its impurities.

-

Gradient Elution: A gradient is often necessary to resolve closely eluting impurities from the main API peak and to elute any more strongly retained compounds in a reasonable time.

-

Buffered Mobile Phase: Controlling the pH of the mobile phase is critical for achieving reproducible retention times and peak shapes, especially for compounds with ionizable groups.

Caption: A generalized workflow for the HPLC analysis of Propafenone Impurity E.

Spectroscopic Characterization

The structural elucidation of Propafenone Impurity E is confirmed through various spectroscopic techniques. Reference standards of this impurity are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes detailed spectral data.[2][4][6][10]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the impurity, which is a critical piece of information for its identification. The expected molecular ion peak for Propafenone Impurity E would correspond to its molecular weight of 318.8 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the definitive structural confirmation of organic molecules. The NMR spectra of Propafenone Impurity E would show characteristic signals for the aromatic protons, the propanone backbone, and the chloro-hydroxypropoxy side chain, allowing for unambiguous identification. While specific spectra are proprietary to the manufacturers of reference standards, a detailed analysis of the expected chemical shifts and coupling constants would be included in a comprehensive Structure Elucidaion Report.[3]

Conclusion

A thorough understanding of the physicochemical properties of Propafenone Impurity E is indispensable for ensuring the quality, safety, and efficacy of Propafenone drug products. This technical guide has provided a detailed overview of its chemical identity, formation, and analytical characterization. The development and validation of robust, stability-indicating analytical methods, primarily HPLC, are critical for the routine monitoring of this impurity in both the API and the finished pharmaceutical product. For researchers and drug development professionals, a continued focus on impurity profiling is essential for meeting regulatory expectations and delivering safe and effective medicines to patients.

References

-

SynZeal. (n.d.). Propafenone Impurities. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Results of forced degradation study. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2020, April 18). Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. Retrieved January 16, 2026, from [Link]

-

European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF PROPAFENONE HCL IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM. Retrieved January 16, 2026, from [Link]

-

Veeprho. (n.d.). Propafenone EP Impurity E | CAS 165279-79-8. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). A validated rp-hplc method for the determination of propafenone hcl in bulk drug and pharmaceutical dosage form.

-

N.A. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE. Retrieved January 16, 2026, from [Link]

-

Semantic Scholar. (n.d.). a validated rp-hplc method for the determination of propafenone hcl in bulk drug and pharmaceutical dosage form. Retrieved January 16, 2026, from [Link]

-

GLP Pharma Standards. (n.d.). Propafenone EP Impurity E | CAS No- 165279-79-8. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Propafenone. Retrieved January 16, 2026, from [Link]

- N.A. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-16.

-

Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved January 16, 2026, from [Link]

-

Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one chloride. Retrieved January 16, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-hydroxy-3-phenyl-2-propanone. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-1-phenylpropanol. Retrieved January 16, 2026, from [Link]

-

HTS Biopharma. (n.d.). Propafenone EP Impurity E. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Propafenone. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one. Retrieved January 16, 2026, from [Link]

Sources

- 1. Propafenone - Wikipedia [en.wikipedia.org]

- 2. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. veeprho.com [veeprho.com]

- 4. klivon.com [klivon.com]

- 5. Propafenone Impurities | SynZeal [synzeal.com]

- 6. Propafenone EP Impurity E - SRIRAMCHEM [sriramchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. glppharmastandards.com [glppharmastandards.com]

"synthesis pathway of Depropylamino Chloro Propafenone"

An In-depth Technical Guide to the Synthesis of 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one

Introduction

This guide provides a comprehensive technical overview of a viable synthetic pathway for 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one. This molecule is a significant intermediate in the synthesis of various propafenone analogues and is recognized as "Propafenone Impurity E" in pharmacopeial standards.[1] While sometimes colloquially referred to as "Depropylamino Chloro Propafenone," its formal IUPAC name accurately reflects a structure lacking the depropylamino moiety, featuring instead a chlorohydrin group attached to the propafenone core.[1][2]

Understanding the synthesis of this compound is critical for researchers in drug development and process chemistry, as it provides a foundational route for creating novel propafenone derivatives and for the analytical identification of impurities in propafenone hydrochloride manufacturing.[3][4] The pathway detailed herein is grounded in established chemical transformations, including Claisen-Schmidt condensation, catalytic hydrogenation, and Williamson ether synthesis, ensuring a robust and reproducible methodology.

Retrosynthetic Analysis

A logical approach to devising a synthetic strategy begins with a retrosynthetic analysis. The target molecule is deconstructed into simpler, more readily available precursors. The primary disconnections are made at the ether linkage and within the propiophenone backbone, leading back to fundamental starting materials.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a two-stage strategy:

-

Formation of the Ketone Core: Synthesizing the 1-(2-hydroxyphenyl)-3-phenylpropan-1-one backbone from 2'-hydroxyacetophenone and benzaldehyde.

-

Side-Chain Installation: Attaching the 3-chloro-2-hydroxypropoxy group via etherification with epichlorohydrin.

Proposed Synthetic Pathway

The forward synthesis follows the logic established by the retrosynthetic analysis. It is a robust, multi-step process leveraging well-understood and scalable chemical reactions.

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Ketone Core

The foundational structure, 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, is synthesized in two steps from commercially available 2'-hydroxyacetophenone and benzaldehyde.[5][6]

Step 1a: Claisen-Schmidt Condensation to form Chalcone

This step involves a base-catalyzed aldol condensation between 2'-hydroxyacetophenone and benzaldehyde to yield the α,β-unsaturated ketone, 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one (a chalcone). The use of a strong base like sodium hydroxide is essential to deprotonate the α-carbon of the acetophenone, initiating the reaction.[5]

Protocol:

-

To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.25 eq) in aqueous methanol, add sodium hydroxide (7.0 eq) portion-wise, maintaining the temperature below 25°C.

-

Continue vigorous stirring at room temperature for 4-6 hours to ensure the reaction goes to completion. The solution will typically turn a deep orange or red color.[5]

-

After the reaction period, carefully neutralize the mixture by adding it to a prepared solution of 1N hydrochloric acid.

-

The chalcone product will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration, wash thoroughly with deionized water until the filtrate is neutral, and dry.

-

The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.[5]

Step 1b: Catalytic Hydrogenation of the Chalcone

The alkene double bond of the chalcone is selectively reduced to yield the saturated ketone core. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency and selectivity, leaving the ketone and aromatic rings intact.

Protocol:

-

Dissolve the synthesized chalcone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Transfer the solution to a hydrogenation vessel and add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-2% by weight of the substrate).

-

Pressurize the vessel with hydrogen gas (1-3 atm) and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-hydroxyphenyl)-3-phenylpropan-1-one, which often presents as an oil or low-melting solid.[5]

Part 2: Side-Chain Installation

With the ketone core in hand, the final stage involves attaching the chlorohydrin side-chain via a two-step sequence involving etherification and subsequent epoxide ring-opening.

Step 2a: Williamson Ether Synthesis with Epichlorohydrin

This reaction forms an ether linkage between the phenolic hydroxyl group of the ketone core and epichlorohydrin. The reaction is conducted under basic conditions to deprotonate the phenol, creating a nucleophilic phenoxide ion. A phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be employed to enhance reaction rates and yield by facilitating the transfer of the phenoxide ion into the organic phase where epichlorohydrin resides.[7][8]

Protocol:

-

Combine the ketone intermediate (1.0 eq), a suitable base such as sodium hydroxide (1.0 eq), and a catalytic amount of TBAB in a biphasic system of water and an organic solvent like toluene.[7]

-

Add an excess of epichlorohydrin (3.0-5.0 eq) to the mixture.

-

Heat the reaction to reflux (e.g., 90°C) with vigorous stirring for several hours.[7]

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture, separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent and excess epichlorohydrin under reduced pressure to yield the crude epoxide intermediate.

Step 2b: Acid-Catalyzed Epoxide Ring Opening

The final step is the ring-opening of the newly formed epoxide to generate the desired chlorohydrin. This is achieved through treatment with hydrochloric acid. The acid protonates the epoxide oxygen, making the ring susceptible to nucleophilic attack by the chloride ion.

Protocol:

-

Dissolve the crude epoxide intermediate from the previous step in a suitable solvent like methanol or acetone.

-

Add 1M aqueous hydrochloric acid and stir the mixture at room temperature for 1-2 hours.[5]

-

Monitor the reaction by TLC until the epoxide is fully consumed.

-

Upon completion, concentrate the solution under vacuum to remove the organic solvent.

-

The product may precipitate or can be extracted into an organic solvent like ethyl acetate.

-

Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one.[1] Further purification can be achieved via column chromatography if necessary.

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent(s) | Typical Yield |

| 1a | 2'-Hydroxyacetophenone | Benzaldehyde | NaOH | aq. Methanol | 85-90%[5] |

| 1b | Chalcone Intermediate | H₂ gas | Pd/C (5-10%) | Ethanol | 65-70%[5] |

| 2a | Saturated Ketone | Epichlorohydrin | NaOH, TBAB | Toluene/Water | >90% |

| 2b | Epoxide Intermediate | - | 1M HCl | Methanol/Water | ~90%[5] |

Conclusion

The synthesis of 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one is a well-defined process rooted in fundamental organic reactions. By following a two-stage approach—first constructing the propiophenone core and then installing the chlorohydrin side-chain—researchers can reliably produce this key intermediate. The protocols described provide a detailed, step-by-step guide that emphasizes causality and leverages established methodologies from the scientific literature. This guide serves as a valuable resource for professionals in pharmaceutical synthesis and impurity characterization.

References

-

Propafenone | C21H27NO3 | CID 4932 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and evaluation of novel propafenone analogs as potential modulators of adriamycin resistance. ResearchGate. Available at: [Link]

-

Selectivity Engineering of Phase Transfer Catalyzed Alkylation of 2'-Hydroxyacetophenone: Enhancement in Rates and Selectivity by Creation of a Third Liquid Phase. ACS Publications. Available at: [Link]

-

Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Acetophenone Mannich bases: Study of ionic liquid catalysed synthesis and antioxidative potential of products. ResearchGate. Available at: [Link]

-

Optimization of Propafenone Analogues as Anti-Malarial Leads. National Center for Biotechnology Information. Available at: [Link]

-

Antiarrhythmic effects of newly developed propafenone derivatives. Serbian Journal of Experimental and Clinical Research. Available at: [Link]

-

synthesis-of-propafenone-an-antiarrhythmic-agent.pdf. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

This compound | C18H19ClO3 | CID 71315566 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

The main retrosynthetic pathways for synthesis propafenone 2.5. ResearchGate. Available at: [Link]

-

This compound. FDA Global Substance Registration System. Available at: [Link]

-

MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Available at: [Link]

-

(PDF) Selectivity Engineering of Phase Transfer Catalyzed Alkylation of 2′-Hydroxyacetophenone: Enhancement in Rates and Selectivity by Creation of a Third Liquid Phase. ResearchGate. Available at: [Link]

-

Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. PubMed. Available at: [Link]

-

Synthesis, Pharmacologic Activity, and Structure-Activity Relationships of a Series of Propafenone-Related Modulators of Multidrug Resistance. ACS Publications. Available at: [Link]

-

SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE. Rasayan Journal of Chemistry. Available at: [Link]

- Preparation method of propafenone hydrochloride intermediate. Google Patents.

-

Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. Available at: [Link]

- Syntheses based on 2-hydroxyacetophenone. Google Patents.

- Method of producing 2-amino-1-phenyl-1-propanol hydrochloride. Google Patents.

- Synthesis method of propafenone hydrochloride. Google Patents.

-

2-amino-1-phenyl-1-propanone - 71031-15-7, C9H11NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

-

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one chloride. National Center for Biotechnology Information. Available at: [Link]

-

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone-d7 Hydrochloride. Acanthus Research Inc. Available at: [Link]

-

2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Showing metabocard for 2'-Hydroxyacetophenone (HMDB0032568). The Human Metabolome Database. Available at: [Link]

-

General chemical structure of propafenone-type analogs and... ResearchGate. Available at: [Link]

Sources

- 1. This compound | C18H19ClO3 | CID 71315566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Optimization of Propafenone Analogues as Anti-Malarial Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. CN115124409A - Preparation method of propafenone hydrochloride intermediate - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

"Depropylamino Chloro Propafenone CAS number 165279-79-8"

An In-Depth Technical Guide to Propafenone Impurity E (CAS 165279-79-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Propafenone Impurity E, a critical process-related impurity of the antiarrhythmic drug Propafenone. Identified by the CAS number 165279-79-8 and the synonym Depropylamino Chloro Propafenone, this compound's detection, characterization, and control are paramount for ensuring the quality, safety, and efficacy of the final drug product. This document delves into the impurity's chemical identity, potential formation pathways, detailed analytical methodologies for its quantification, and the regulatory context governing its presence in pharmaceutical formulations. By synthesizing information from pharmacopeial standards and analytical literature, this guide serves as an essential resource for professionals engaged in the development, manufacturing, and quality control of Propafenone.

Chemical Identity and Nomenclature

Propafenone Impurity E is recognized by major pharmacopoeias, including the European Pharmacopoeia (EP) and British Pharmacopoeia (BP).[1][2] Its common synonym, "this compound," descriptively highlights its structural deviation from the parent Propafenone molecule: the substitution of the propylamino group with a chlorine atom.[1][3][4] This impurity is a key reference standard used in the quality assessment of Propafenone to ensure adherence to stringent regulatory guidelines set by the USP, EMA, and other bodies.[1]

Table 1: Chemical Identifiers for Propafenone Impurity E

| Identifier | Value |

| CAS Number | 165279-79-8[1][2][3][4][5][6] |

| IUPAC Name | 1-[2-[(2RS)-3-chloro-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one[1][5] |

| Pharmacopoeial Synonyms | Propafenone EP Impurity E, Propafenone BP Impurity E[1][2] |

| Other Synonyms | Despropylamino Chloro Propafenone[1][3][4] |

| Molecular Formula | C₁₈H₁₉ClO₃[5] |

| Molecular Weight | 318.8 g/mol [5] |

Context and Significance in Drug Development

In pharmaceutical manufacturing, impurities are substances that exist alongside the active pharmaceutical ingredient (API) and can arise from the manufacturing process, degradation, or storage.[7] Monitoring and controlling these impurities is a critical aspect of drug development and production to guarantee the purity, safety, and therapeutic effectiveness of the medication.[7] Propafenone Impurity E is a process-related impurity, meaning it is likely formed during the synthesis of Propafenone. Its presence in the final drug product must be carefully quantified and controlled within permissible limits established by regulatory authorities.

Proposed Synthesis and Formation Pathway

The synthesis of Propafenone typically involves multiple steps, starting from precursors like o-hydroxyacetophenone or phenol.[8][9] A key step in building the characteristic aryloxypropanolamine side chain is the reaction of a phenolic intermediate with epichlorohydrin, followed by aminolysis with propylamine.[8][10]

Propafenone Impurity E is likely formed as a byproduct during this sequence. Specifically, it can arise from the direct reaction of the phenolic intermediate with epichlorohydrin, where the epoxide ring is opened by the phenoxide, followed by a nucleophilic attack of a chloride ion on the other side of the epoxide, or if the subsequent aminolysis step with propylamine does not proceed to completion or is bypassed.

Caption: Proposed reaction pathway for the formation of Propafenone Impurity E.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for the detection and quantification of impurities in Propafenone. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques employed for this purpose.[7][11][12]

General Analytical Workflow

The analysis of Propafenone and its impurities from a drug substance or formulation typically follows a standardized workflow.

Caption: General workflow for the analysis of Propafenone impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for routine quality control due to its robustness and reliability.

Step-by-Step Protocol:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve reference standards of Propafenone and Propafenone Impurity E in a suitable diluent (e.g., methanol or mobile phase) to prepare stock solutions.

-

Prepare a series of calibration standards by serial dilution.

-

Prepare the sample solution by dissolving the drug substance or formulation in the diluent to a known concentration.

-

-

Chromatographic Separation:

-

Inject the prepared solutions into the HPLC system.

-

Perform chromatographic separation using a reverse-phase C18 or C8 column.

-

-

Detection and Quantification:

-

Monitor the eluent using a UV detector at a wavelength where both Propafenone and the impurity have significant absorbance (e.g., 210 nm or 246-248 nm).[11][12][13]

-

Identify the peaks based on their retention times compared to the reference standards.

-

Quantify the impurity by comparing its peak area to the calibration curve or using a relative response factor.

-

Table 2: Example HPLC-UV Chromatographic Conditions

| Parameter | Condition | Source |

| HPLC System | Agilent 1100 series or equivalent | [11] |

| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) | [11] |

| Mobile Phase | Gradient of acetonitrile and phosphate buffer (pH 2.5) | [11] |

| Flow Rate | 1.0 - 1.7 mL/min | [11][13] |

| Detection Wavelength | 210 nm or 246 nm | [11][13] |

| Column Temperature | 30 - 40°C | [11][13] |

| Injection Volume | 20 - 50 µL | [11][13] |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, especially for trace-level quantification or structure confirmation, LC-MS/MS is the method of choice.

Step-by-Step Protocol:

-

Sample Preparation:

-

Follow similar preparation steps as for HPLC-UV. For biological matrices, a sample clean-up step like solid-phase extraction (SPE) or protein precipitation may be required.[11]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.

-

Use a reverse-phase C8 or C18 column for separation.

-

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.

-

-

Data Acquisition and Processing:

-

Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both Propafenone and Impurity E to ensure highly selective quantification.

-

Process the data using appropriate software to determine the concentration of the impurity.

-

Table 3: Example LC-MS/MS Conditions

| Parameter | Condition | Source |

| LC System | UPLC system (e.g., Waters Acquity) or equivalent | [11] |

| Column | C8 reverse-phase (e.g., 50 x 4.6 mm, 5 µm) | [11] |

| Mobile Phase | Gradient of 0.01% TFA in water and acetonitrile | [11] |

| Flow Rate | 0.5 mL/min | [11] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [11] |

| Detection | Triple Quadrupole Mass Spectrometer | [11] |

Pharmacology of Parent Compound: Propafenone

To understand the importance of controlling Impurity E, it is essential to be familiar with the pharmacology of the parent drug, Propafenone.

Mechanism of Action

Propafenone is a Class 1C antiarrhythmic agent.[14][15] Its primary mechanism involves the potent, use-dependent blockade of fast inward sodium channels (Na⁺) in cardiac muscle cells.[14][15][16] This action reduces the upstroke velocity of the action potential (Phase 0), slows conduction velocity in the atria, AV node, and His-Purkinje system, and prolongs the effective refractory period.[14][17] This stabilization of the cardiac membrane helps to suppress and prevent various types of atrial and ventricular arrhythmias.[15][16][17] Propafenone also exhibits weak beta-adrenergic blocking properties.[14][15]

Pharmacokinetics and Metabolism

Propafenone is administered orally and undergoes extensive first-pass metabolism in the liver, leading to variable bioavailability.[15][18] It is primarily metabolized by the cytochrome P450 system, with key enzymes being CYP2D6, CYP3A4, and CYP1A2.[1][11] The main metabolic pathways are 5-hydroxylation to form the active metabolite 5-hydroxypropafenone, and N-dealkylation to produce another active metabolite, norpropafenone (N-depropylpropafenone).[11][19][20]

Caption: Primary metabolic pathways of Propafenone.

The presence of impurities like Propafenone Impurity E could potentially interfere with the drug's metabolism or introduce unintended biological activity, underscoring the necessity for its strict control.

Conclusion

Propafenone Impurity E (CAS 165279-79-8), also known as this compound, is a significant process-related impurity in the manufacturing of the antiarrhythmic agent Propafenone. Its identity is well-established in major pharmacopoeias, and its control is a regulatory imperative. This guide has detailed its chemical nature, probable formation pathway, and robust analytical methods (HPLC-UV and LC-MS/MS) for its detection and quantification. For researchers and professionals in drug development and quality assurance, a thorough understanding and rigorous control of such impurities are fundamental to delivering safe and effective pharmaceutical products to patients.

References

- Antiarrhythmic effects of newly developed propafenone deriv

- Validated Analytical Methods for the Quantification of Propafenone and its Metabolites. (2025).

- Synthesis of Propafenone-An Antiarrhythmic Agent. (1997). Indian Journal of Pharmaceutical Sciences.

- Propafenone Impurities and Rel

- Propafenone EP Impurity E | CAS 165279-79-8. (n.d.). Veeprho.

- Synthesis steps of propafenone derivatives. (n.d.).

- An HPLC Method for the Quantitation of Propafenone and Its Metabolites. (1992). CRC Press.

- Synthesis and evaluation of novel propafenone analogs as potential modulators of adriamycin resistance. (2002). Indian Drugs.

- Propafenone Impurities. (n.d.). SynZeal.

- Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC. (n.d.). David Publishing.

- Propafenone-impurities. (n.d.).

- Synthesis, Pharmacologic Activity, and Structure-Activity Relationships of a Series of Propafenone-Related Modulators of Multidrug Resistance. (n.d.). Journal of Medicinal Chemistry.

- 165279-79-8 | Propafenone Impurity E. (n.d.).

- This compound | 165279-79-8. (n.d.). Sigma-Aldrich.

- CAS No : 165279-79-8| Product Name : Propafenone - Impurity E. (n.d.).

- CAS: 165279-79-8. (n.d.). CymitQuimica.

- Propafenone Hydrochloride-impurities. (n.d.).

- Pharmaffiliates Propafenone-impurities. (n.d.).

- Metabolic pathway of propafenone. (n.d.).

- Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. (2025). IJCRT.org.

- Antiarrhythmic drugs: Propafenone (Class 1C). (2025). Pharmacology Mentor.

- Propafenone. (n.d.). Wikipedia.

- Pharmacokinetics and pharmacodynamics of propafenone during acute and chronic administr

- Clinical pharmacology of propafenone. (n.d.). PubMed.

- Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response rel

- Propafenone: Package Insert / Prescribing Inform

- Propafenone Hydrochloride | C21H28ClNO3 | CID 36708. (n.d.). PubChem.

- Propafenone (oral route). (n.d.). Mayo Clinic.

- Propafenone: Side Effects, Dosage, Uses, and More. (n.d.). Healthline.

Sources

- 1. veeprho.com [veeprho.com]

- 2. CAS: 165279-79-8 | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. anaxlab.com [anaxlab.com]

- 6. This compound | 165279-79-8 [sigmaaldrich.com]

- 7. veeprho.com [veeprho.com]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. davidpublisher.com [davidpublisher.com]

- 13. ijcrt.org [ijcrt.org]

- 14. Antiarrhythmic drugs: Propafenone | Pharmacology Mentor [pharmacologymentor.com]

- 15. Propafenone - Wikipedia [en.wikipedia.org]

- 16. Propafenone Hydrochloride | C21H28ClNO3 | CID 36708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. drugs.com [drugs.com]

- 18. Clinical pharmacology of propafenone: pharmacokinetics, metabolism and concentration-response relations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorfrancis.com [taylorfrancis.com]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one (Propafenone Impurity E)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one, a significant process-related impurity of the antiarrhythmic drug Propafenone, commonly referred to as Propafenone Impurity E. The common name "Depropylamino Chloro Propafenone" is a misnomer, and this guide will use its correct chemical nomenclature. This document delves into the molecular characteristics, synthetic origins, and analytical methodologies pertinent to the identification and quantification of this impurity. Drawing upon established scientific principles and field-proven insights, this guide is intended to be an essential resource for professionals engaged in the development, manufacturing, and quality control of Propafenone.

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Development

The safety and efficacy of a drug product are intrinsically linked to its purity. Process-related impurities, arising from the synthetic route of the active pharmaceutical ingredient (API), can have unintended pharmacological or toxicological effects. Therefore, the identification, quantification, and control of such impurities are mandated by regulatory bodies worldwide. Propafenone, a Class 1C antiarrhythmic agent, is no exception. A thorough understanding of its impurity profile is paramount for ensuring patient safety and product quality. This guide focuses on a key impurity, 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one, providing the in-depth technical knowledge required for its effective management.

Molecular Identity and Physicochemical Properties

A precise understanding of the molecular identity and properties of an impurity is the foundation of its analytical control.

Chemical Structure and Nomenclature

The correct chemical name for this impurity is 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one . It is also recognized by pharmacopoeias as Propafenone Impurity E .[1] The structure is characterized by a propiophenone backbone, with a 3-chloro-2-hydroxypropoxy substituent on the phenyl ring.

Stereochemistry

The presence of a chiral center at the 2-position of the propoxy chain indicates the potential for stereoisomers. The designation (2RS) in some literature suggests that this impurity is typically present as a racemic mixture.[1] This is a critical consideration for analytical method development, as chromatographic separation of enantiomers may be necessary depending on regulatory requirements.

Physicochemical Data

A summary of the key physicochemical properties of 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₉ClO₃ | [2][3] |

| Molecular Weight | 318.8 g/mol | [2][3] |

| CAS Number | 165279-79-8 | [2][3] |

| Appearance | White to Off-White Solid | |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |

Synthetic Origin and Formation Mechanism

Understanding the synthetic pathway of the API is crucial to predicting and controlling the formation of process-related impurities. Propafenone Impurity E is a byproduct of the synthesis of Propafenone.

Overview of Propafenone Synthesis

A common synthetic route to Propafenone involves the reaction of 2'-hydroxy-3-phenylpropiophenone with epichlorohydrin, followed by the introduction of the propylamino side chain.

Formation Pathway of Propafenone Impurity E

Propafenone Impurity E is formed during the initial alkylation step. The phenoxide ion of 2'-hydroxy-3-phenylpropiophenone attacks the epoxide ring of epichlorohydrin. In the subsequent workup or under certain reaction conditions, the newly formed epoxide ring can be opened by a chloride ion (from hydrochloric acid used in the workup or from residual starting materials), leading to the formation of the chlorohydrin, which is Propafenone Impurity E.

Caption: Synthetic pathway of Propafenone and formation of Impurity E.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for the routine monitoring and control of Propafenone Impurity E. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

A validated reversed-phase HPLC method with UV detection is a cornerstone for quality control. The following protocol provides a reliable starting point for method development and validation.

Experimental Protocol: HPLC-UV Analysis of Propafenone Impurity E

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Phosphate buffer (pH 2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient program should be developed to ensure adequate separation of Propafenone, Impurity E, and other related substances. A typical starting point would be a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Propafenone API sample in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

System Suitability:

-

Perform system suitability tests by injecting a solution containing Propafenone and Impurity E to ensure adequate resolution, theoretical plates, and tailing factor.

-

-

Validation Parameters (as per ICH guidelines):

-

Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: Establish a linear relationship between the concentration of Impurity E and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Impurity E that can be reliably detected and quantified.

-

Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, particularly in complex matrices or at very low levels, an LC-MS/MS method is the preferred choice.

Experimental Protocol: LC-MS/MS Analysis of Propafenone Impurity E

-

Instrumentation:

-

A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A C8 or C18 reverse-phase column with smaller particle sizes (e.g., < 2 µm) is often used for faster analysis.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

-

Gradient Elution: A rapid gradient is typically employed.

-

Flow Rate: 0.3 - 0.6 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Develop and optimize MRM transitions for both the parent ion and a characteristic product ion of Propafenone Impurity E. This provides high selectivity and sensitivity.

-

-

Sample Preparation:

-

Similar to the HPLC-UV method, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), especially for biological matrices.

-

-

Validation:

-

The method should be fully validated according to relevant regulatory guidelines, with particular attention to matrix effects, which can be a significant issue in LC-MS/MS analysis.

-

Caption: General workflow for the HPLC analysis of Propafenone Impurity E.

Toxicological and Pharmacological Considerations

The toxicological profile of any impurity is a critical aspect of its risk assessment. While specific pharmacological and toxicological data for 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one are not extensively published, an in silico toxicological assessment can provide valuable insights.

In Silico Toxicity Prediction

Computational toxicology tools, such as DEREK (Deductive Estimation of Risk from Existing Knowledge) and TOPKAT (Toxicity Prediction by Komputer Assisted Technology), can be used to predict potential toxicities based on the chemical structure of the impurity.[6][7][8][9] These programs use databases of known toxicophores and structure-activity relationships to flag potential hazards, such as mutagenicity, carcinogenicity, and organ-specific toxicities. A formal in silico assessment of Propafenone Impurity E is recommended as part of a comprehensive risk assessment.

Conclusion and Recommendations

Effective control of Propafenone Impurity E is a critical component of ensuring the quality and safety of Propafenone drug products. This guide has provided a detailed overview of its molecular identity, formation, and analytical control. For drug development professionals, the following recommendations are key:

-

Proactive Process Development: Design the synthesis of Propafenone to minimize the formation of Impurity E by optimizing reaction conditions and purification steps.

-

Robust Analytical Methods: Develop and validate specific and sensitive analytical methods, such as HPLC-UV or LC-MS/MS, for the routine monitoring of this impurity.

-

Comprehensive Risk Assessment: Conduct a thorough risk assessment of Propafenone Impurity E, including an in silico toxicological evaluation, to establish appropriate acceptance criteria.

By adhering to these principles, researchers and manufacturers can ensure that their Propafenone products meet the highest standards of quality and safety.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Veeprho. (n.d.). Propafenone EP Impurity E | CAS 165279-79-8.

- SynZeal. (n.d.). Propafenone EP Impurity H | 487-26-3.

- BenchChem. (n.d.). Application Note: Validated Analytical Methods for the Quantification of Propafenone and its Metabolites.

- Taylor & Francis. (1992). An HPLC Method for the Quantitation of Propafenone and Its Metabolites.

- PubMed. (n.d.). A rapid HPLC assay for the simultaneous determination of propafenone and its major metabolites in human serum.

- SynZeal. (n.d.). Propafenone Impurities.

- Daicel Pharma Standards. (n.d.). Propafenone Impurities Manufacturers & Suppliers.

- RASAYAN Journal of Chemistry. (2016). SYNTHESIS OF (2E)-DEHYDROPROPAFENONE HYDROCHLORIDE.

- Pharmaffiliates. (n.d.). Propafenone-impurities.

- Veeprho. (n.d.). Propafenone Impurities and Related Compound.

- IJCRT.org. (2025). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form.

- PubMed. (n.d.). In silico prediction of drug toxicity.

- European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). A VALIDATED RP-HPLC METHOD FOR THE DETERMINATION OF PROPAFENONE HCL IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM.

- PubMed. (n.d.). Assessment of the sensitivity of the computational programs DEREK, TOPKAT, and MCASE in the prediction of the genotoxicity of pharmaceutical molecules.

- Indian Journal of Pharmaceutical Sciences. (1997). synthesis-of-propafenone-an-antiarrhythmic-agent.pdf.

- David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC.

- European Pharmacopoeia. (n.d.). Compliance - USP-NF.

- Panda, S. S., et al. (2014). RP-UFLC Method for Estimation of Propafenone in Tablets.

- ChemicalBook. (n.d.). Propafenone Hydrochloride synthesis.

- Google Patents. (n.d.). CN115124409A - Preparation method of propafenone hydrochloride intermediate.

- Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis Of Propafenone, An Antiarrhythmic Agent | 1652.

- YouTube. (2023). Epichlorohydrin Opening Mechanism.

- ResearchGate. (n.d.). General reaction scheme of epichlorohydrin with alcohol.

- ResearchGate. (n.d.). Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support.

- ResearchGate. (n.d.). Reaction mechanism of epichlorohydrin synthesis from propene.

- NIH. (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane....

- NIH. (2024). Hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone to chiral tropic acid.

- NIH. (n.d.). 1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one.

- PubChem. (n.d.). Propafenone Hydrochloride.

- Pharmaffiliates. (n.d.). Propafenone Hydrochloride-impurities.

- Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum....

- PubMed. (2003). A fully automated LC/MS method development and quantification protocol....

- ResearchGate. (n.d.). Typical chromatography and monitored MRM for each of the target compounds....

- ANTISEL. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes....

- European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances....

- TKTsweden. (n.d.). In silico prediction of toxicity.

- PubMed. (2016). Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation....

- ResearchGate. (2002). Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity....

- European Chemicals Agency. (n.d.). ECHA C&L website.

- PubChem. (n.d.). Propafenone.

- Sigma-Aldrich. (n.d.). Propafenone impurity B EP Reference Standard.

- LGC Standards. (n.d.). 1-[2-[(2RS)-3-Chloro-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one.

- ResearchGate. (n.d.). The main retrosynthetic pathways for synthesis propafenone 2.5.

- PubMed Central. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity.

- PubMed Central. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.

- ResearchGate. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.

- JRC Publications Repository. (n.d.). A Framework for assessing in silico Toxicity Predictions....

- Global Clinical Trial Data. (n.d.). 1-(2-(Oxiran-2-ylmethoxy)phenyl)-3-phenylpropan-1-one (Standard).

- Global Clinical Trial Data. (n.d.). 1-(2-(Oxiran-2-ylmethoxy)phenyl)-3-phenylpropan-1-one (Standard).

- RSC Publishing. (n.d.). Green Chemistry.

- Shimadzu. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with....

- International Journal of Creative Research Thoughts. (2025). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form.

- International Journal of Pharmaceutical Sciences. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC TECHNIQUE FOR ANALYSIS OF PROPAFENONE.

- ResearchGate. (n.d.). Assessment of the sensitivity of the computational programs DEREK, TOPKAT, and MCASE in the prediction of the genotoxicity of pharmaceutical molecules | Request PDF.

- Ivkovic, B., et al. (n.d.). Antiarrhythmic effects of newly developed propafenone derivatives.

- PubChem. (n.d.). 1-(2-(Oxiran-2-ylmethoxy)phenyl)-3-phenylpropan-1-one.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Propafenone Impurities | SynZeal [synzeal.com]

- 4. Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RP-UFLC Method for Estimation of Propafenone in Tablets | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 6. researchgate.net [researchgate.net]

- 7. In silico prediction of toxicity - TKTsweden [tktsweden.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of the sensitivity of the computational programs DEREK, TOPKAT, and MCASE in the prediction of the genotoxicity of pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Depropylamino Chloro Propafenone (Propafenone Impurity E)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Depropylamino Chloro Propafenone, a significant impurity in the synthesis of the antiarrhythmic drug, propafenone. Identified as Propafenone Impurity E in the European Pharmacopoeia, this document elucidates its chemical identity, including its formula and structure. It further explores its likely formation during the manufacturing process of propafenone, details methods for its analytical characterization, and discusses its toxicological significance as a pharmaceutical impurity. This guide is intended to be an essential resource for researchers in medicinal chemistry, process development, and quality control, offering insights into the detection, synthesis, and management of this critical process-related impurity.

Introduction: The Context of Propafenone and Its Impurities

Propafenone is a Class 1C antiarrhythmic agent widely used in the treatment of atrial and ventricular arrhythmias[1]. Its mechanism of action involves the blockade of sodium channels in the cardiac muscle, thereby stabilizing the myocardial membrane[2]. The synthesis of propafenone, a complex multi-step process, can lead to the formation of various impurities. These impurities can arise from starting materials, intermediates, side reactions, or degradation of the final product[2].

The control of impurities is a critical aspect of pharmaceutical manufacturing, as they can impact the efficacy and safety of the final drug product. Some impurities may have their own pharmacological or toxicological profiles, potentially leading to adverse effects[2]. Regulatory bodies worldwide have stringent requirements for the identification, qualification, and quantification of impurities in active pharmaceutical ingredients (APIs).

This guide focuses on a specific and important impurity: This compound , also known as Propafenone Impurity E .

Chemical Identity and Properties

This compound is a structural analogue of propafenone where the propylamino group is absent and a chloro group is present.

| Property | Value | Source(s) |

| Common Name | This compound, Propafenone Impurity E | [3] |

| IUPAC Name | 1-[2-(3-chloro-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one | [4] |

| Chemical Formula | C₁₈H₁₉ClO₃ | [3][4] |

| Molecular Weight | 318.8 g/mol | [3] |

| CAS Number | 165279-79-8 | [4] |

| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(C(Cl)O) | [3] |

| InChI Key | MSNQYFAIUPNYQK-UHFFFAOYSA-N | [3] |

Structural Elucidation

The structure of this compound is characterized by a phenylpropan-1-one backbone, similar to propafenone. However, the side chain attached to the phenyl ring via an ether linkage is a 3-chloro-2-hydroxypropoxy group, in contrast to the 2-hydroxy-3-(propylamino)propoxy group in propafenone.

Figure 1: Chemical Structure of this compound.

Formation and Synthesis

This compound is not a metabolite of propafenone but rather a process-related impurity. Its formation is intrinsically linked to the synthesis of propafenone itself.

Plausible Mechanism of Formation

The synthesis of propafenone typically involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin, followed by the aminolysis of the resulting epoxide with n-propylamine.

Figure 2: Plausible formation pathway of Propafenone and this compound.

This compound likely forms as a byproduct when a chloride ion acts as a nucleophile, attacking the epoxide ring of the intermediate instead of n-propylamine. The source of the chloride ion could be from the epichlorohydrin starting material or from the reaction conditions.

Laboratory-Scale Synthesis

While this compound is an impurity, for research purposes, it may be necessary to synthesize it as a reference standard. A plausible laboratory synthesis would involve the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin under conditions that favor the formation of the chlorohydrin.

Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-hydroxyphenyl)-3-phenyl-1-propanone in a suitable aprotic solvent (e.g., acetone, THF).

-

Addition of Base: Add a suitable base (e.g., potassium carbonate) to the solution.

-

Addition of Epichlorohydrin: Slowly add an excess of epichlorohydrin to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the base. Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, is necessary to achieve a good yield.

Analytical Characterization

The definitive identification and quantification of this compound in a sample of propafenone API requires robust analytical methods.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of propafenone and its impurities.

Typical HPLC Method Parameters:

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

The retention time of this compound will be different from that of propafenone and other impurities, allowing for its separation and quantification.

Spectroscopic Methods

Spectroscopic techniques are essential for the structural confirmation of this compound.

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the impurity. In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 319.8.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene and methine protons of the propanone and chlorohydroxypropoxy side chains. The ¹³C NMR spectrum would show the corresponding carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-Cl functional groups.

Note: Specific spectral data for this compound should be obtained from a certified reference standard or through direct analysis.

Toxicological Significance

The presence of a chloro group and the absence of the propylamino group could potentially alter the pharmacological and toxicological properties of the molecule compared to the parent drug. It is possible that this impurity may have its own unique biological activity or toxicity.

According to ICH guidelines, impurities present above a certain threshold in a drug substance must be qualified, which may involve toxicological studies. The GHS classification for this compound indicates it is harmful if swallowed[4].

Conclusion

This compound (Propafenone Impurity E) is a critical process-related impurity in the synthesis of propafenone. A thorough understanding of its chemical properties, formation, and analytical characterization is essential for ensuring the quality, safety, and efficacy of propafenone drug products. This technical guide provides a foundational understanding of this impurity for researchers and professionals in the pharmaceutical industry. Further research into its specific toxicological profile is warranted to fully assess its risk to patients.

References

-

Veeprho. (n.d.). Propafenone Impurities and Related Compound. Retrieved January 16, 2026, from [Link]

- Al-Khatib, S. M., et al. (2014). Revisiting propafenone toxicity. BMJ Case Reports.

-

Wikipedia. (2023, December 27). Propafenone. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Propafenone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 16, 2026, from [Link]

- Valenzuela, C., et al. (2000). Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels. Cardiovascular Research, 47(2), 337-347.

-

Global Substance Registration System. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

Sources

- 1. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]

- 4. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

Understanding the Formation of Propafenone Impurities: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the formation of impurities in the antiarrhythmic drug propafenone. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic and degradative origins of these impurities, offering field-proven insights into their identification and control.

Introduction to Propafenone and the Imperative of Impurity Profiling

Propafenone is a Class 1C antiarrhythmic agent widely used in the management of supraventricular and ventricular arrhythmias.[1][2] Its mechanism of action involves the blockade of sodium channels in the cardiac muscle cells, thereby slowing the influx of sodium ions and decreasing cell excitability.[3] The chemical name for propafenone is 1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone.[4]

The purity of an active pharmaceutical ingredient (API) like propafenone is paramount to its safety and efficacy. Impurities, even in trace amounts, can potentially alter the drug's therapeutic effects, introduce toxicity, or lead to adverse reactions.[4] Therefore, a thorough understanding of how these impurities are formed is a critical aspect of drug development and manufacturing. Impurity profiling is the process of identifying and quantifying these unwanted chemical entities in the drug substance.[4] This guide will explore the primary pathways through which propafenone impurities arise: as byproducts of the synthetic process and as degradation products resulting from environmental stressors.

Classification and Genesis of Propafenone Impurities

Impurities in propafenone can be broadly categorized into three main types: process-related impurities, degradation products, and residual solvents.[5] This guide will focus on the first two, as they are intrinsic to the chemical nature of propafenone and its manufacturing process.

Process-Related Impurities

Process-related impurities are chemical species that are formed during the synthesis of the API.[4] These can be unreacted starting materials, intermediates, or byproducts of side reactions. The synthesis of propafenone typically involves several key steps, each with the potential to generate impurities if not carefully controlled.

A common synthetic route to propafenone starts from o-hydroxyacetophenone.[6] One method involves the initial formation of a chalcone, which is then hydrogenated. This is followed by reaction with epichlorohydrin and subsequent aminolysis with n-propylamine.[6] An alternative approach builds the oxypropanolamine side chain first, followed by the chalcone formation and hydrogenation.[6]

Key Synthetic Intermediates and Starting Materials:

-

o-hydroxyacetophenone: A primary starting material.[7]

-

1-(2-Hydroxyphenyl)-3-phenylpropan-1-one (Propafenone EP Impurity A): A key intermediate in some synthetic routes.[8]

-

Epichlorohydrin: A reactive reagent used to build the side chain.[7]

-

n-Propylamine: The amine source for the final step.[7]

-

Benzaldehyde: Used in the formation of the chalcone intermediate.[7]

-

1-[2-[[(2RS)-oxiranyl]methoxy]phenyl]-3-phenylpropan-1-one (Propafenone EP Impurity C): An important intermediate formed from the reaction of 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one with epichlorohydrin.[9]

The following diagram illustrates a common synthetic pathway for propafenone, highlighting where key process-related impurities can arise.

Caption: A simplified overview of a propafenone synthesis route and the origin of key process-related impurities.

In-depth Analysis of Key Process-Related Impurities:

-

Propafenone EP Impurity A (1-(2-Hydroxyphenyl)-3-phenylpropan-1-one): This compound is a direct precursor in one of the main synthetic pathways to propafenone.[8] Its presence in the final drug substance is typically due to an incomplete reaction during the subsequent etherification step with epichlorohydrin. Careful monitoring of reaction times and stoichiometry is crucial to minimize this impurity.

-

Propafenone EP Impurity B ((2E)-1-{2-[(2RS)-2-Hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylprop-2-en-1-one): Also known as dehydropropafenone, this impurity is a chalcone derivative that can form via an aldol condensation reaction.[7][10] It can also arise from incomplete hydrogenation of the chalcone intermediate in the synthesis.[7] Its structure contains a double bond in the propanone chain, which is absent in the final propafenone molecule.

-

Propafenone EP Impurity C (1-[2-[[(2RS)-oxiranyl]methoxy]phenyl]-3-phenylpropan-1-one): This impurity is the epoxide intermediate formed by the reaction of Propafenone Impurity A with epichlorohydrin.[11] The subsequent ring-opening reaction with n-propylamine yields propafenone. Incomplete aminolysis can lead to the carry-over of this reactive intermediate into the final product.

-

Propafenone EP Impurity D (1-[2-[(2RS)-2,3-Dihydroxypropoxy]phenyl]-3-phenylpropan-1-one): This impurity can be formed by the hydrolysis of the epoxide ring in Propafenone Impurity C.[12] This can occur if water is present during the synthesis or work-up stages.

-

Propafenone EP Impurity F (1,1′-[2-Hydroxypropane-1,3-diylbis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one)): This impurity is a dimer that can be formed by the reaction of two molecules of Propafenone Impurity A with one molecule of epichlorohydrin or a related diepoxide.[5]

-

Propafenone EP Impurity G (1,1′-[Propyliminobis[(2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)): This is another dimeric impurity, likely formed from the reaction of one molecule of n-propylamine with two molecules of Propafenone Impurity C.[7]

-

Propafenone EP Impurity H ((2RS)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one or Flavanone): The formation of this impurity can occur from the starting material o-hydroxyacetophenone and benzaldehyde under certain reaction conditions.

Table 1: Summary of Key Process-Related Propafenone Impurities

| Impurity Name | Chemical Name | Molecular Formula | Origin |

| Propafenone EP Impurity A | 1-(2-Hydroxyphenyl)-3-phenylpropan-1-one | C₁₅H₁₄O₂ | Unreacted Intermediate[8] |